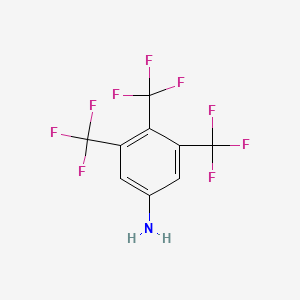
3,4,5-Tris(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris(trifluoromethyl)aniline is an organic compound with the molecular formula C9H4F9N. It is a derivative of aniline where three hydrogen atoms on the benzene ring are replaced by trifluoromethyl groups at the 3, 4, and 5 positions. This compound is known for its high electron-withdrawing properties due to the presence of trifluoromethyl groups, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(trifluoromethyl)aniline typically involves the introduction of trifluoromethyl groups onto an aniline derivative. One common method is the reaction of 3,4,5-trifluorobromobenzene with ammonia under high pressure and in the presence of a catalyst such as cuprous salt, cupric salt, or copper oxide. The reaction is carried out at temperatures ranging from 100 to 200°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the use of solvents and reduce the overall production cost.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted anilines, nitro compounds, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,5-Tris(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3,4,5-Tris(trifluoromethyl)aniline involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s electron-withdrawing ability, making it highly reactive in electrophilic aromatic substitution reactions. This property allows it to interact with enzymes and receptors in biological systems, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: A simpler derivative with only one trifluoromethyl group.
3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups at the 3 and 5 positions.
4-(Trifluoromethyl)aniline: Has a single trifluoromethyl group at the 4 position
Uniqueness
3,4,5-Tris(trifluoromethyl)aniline is unique due to the presence of three trifluoromethyl groups, which significantly enhance its electron-withdrawing properties compared to its simpler analogs. This makes it more reactive and versatile in various chemical reactions, providing distinct advantages in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C9H4F9N |
|---|---|
Molecular Weight |
297.12 g/mol |
IUPAC Name |
3,4,5-tris(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H4F9N/c10-7(11,12)4-1-3(19)2-5(8(13,14)15)6(4)9(16,17)18/h1-2H,19H2 |
InChI Key |
QZWFNEVYJFDDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B13909756.png)

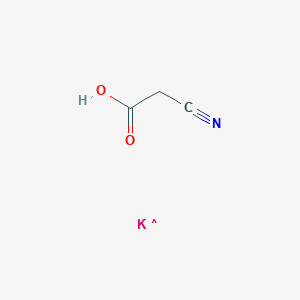
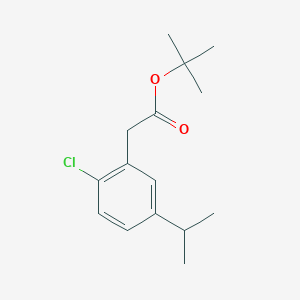




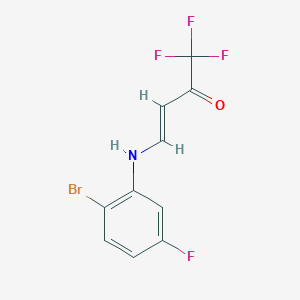

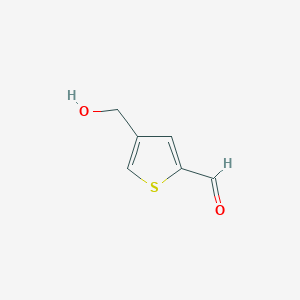
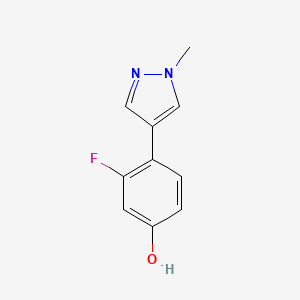
![1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909823.png)
![ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13909825.png)
